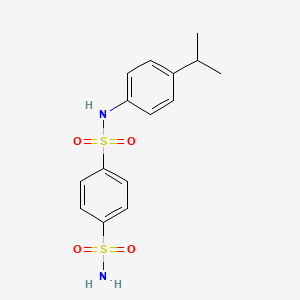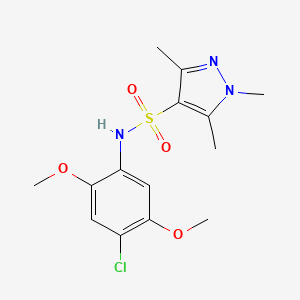
1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine involves its binding to the dopamine transporter protein, thereby preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain depending on the region and receptors involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine are complex and depend on the specific brain region and receptors involved. In general, increased dopamine levels can lead to increased motivation, reward-seeking behavior, and euphoria. However, chronic exposure to high levels of dopamine can lead to neurotoxicity and cell death, which may contribute to the development of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine in lab experiments is its high selectivity and potency for the dopamine transporter. This allows researchers to study the function of this protein in isolation without the confounding effects of other neurotransmitters or proteins. However, one limitation of using 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine is its potential for neurotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine. One potential area of investigation is its role in the development of neurological disorders such as Parkinson's disease and addiction. Another area of interest is its potential as a therapeutic agent for these disorders, either through direct administration or by developing drugs that target the dopamine transporter based on its structure and function. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine and its potential for use in other fields such as medicinal chemistry and drug discovery.
Synthesis Methods
The synthesis of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine involves the reaction of benzylsulfonyl chloride with propan-2-ylpiperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out at room temperature, and the product is obtained in high yield after purification by column chromatography.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine has been widely used in scientific research as a tool compound to study the function of certain proteins and receptors in the brain. It has been found to act as a potent and selective inhibitor of the dopamine transporter, a protein that plays a crucial role in regulating dopamine levels in the brain. As such, 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine has been used to investigate the role of dopamine transporters in various neurological disorders, including Parkinson's disease and addiction.
properties
IUPAC Name |
1-benzylsulfonyl-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2)15-8-10-16(11-9-15)19(17,18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANCXYZLJHIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)


![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)

